Demalon

Description

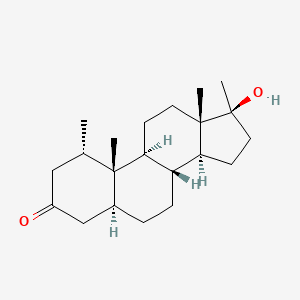

Structure

3D Structure

Properties

CAS No. |

2881-21-2 |

|---|---|

Molecular Formula |

C21H34O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H34O2/c1-13-11-15(22)12-14-5-6-16-17-8-10-20(3,23)19(17,2)9-7-18(16)21(13,14)4/h13-14,16-18,23H,5-12H2,1-4H3/t13-,14-,16-,17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

XGTSZQUZTZMJGX-DQVGDZKQSA-N |

SMILES |

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C |

Isomeric SMILES |

C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C)O)C)C |

Canonical SMILES |

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C |

Synonyms |

demalon |

Origin of Product |

United States |

Foundational & Exploratory

Demalon (Dimethylandrostanolone): An Examination of Its Presumed Mechanism of Action Through a Well-Characterized Analog

Disclaimer: Publicly available scientific literature lacks specific, in-depth quantitative data on the mechanism of action, pharmacokinetics, and downstream signaling pathways for Demalon (Dimethylandrostanolone). This compound is a synthetic anabolic-androgenic steroid (AAS) and is listed as a controlled substance.[1] While some early comparative studies and animal models exist, they do not provide the detailed information required for a comprehensive technical guide.[2][3]

Therefore, to fulfill the user's request for a detailed technical guide with data tables, experimental protocols, and visualizations, this document will use the potent endogenous androgen, 5α-Dihydrotestosterone (DHT) , as a well-characterized proxy. The principles, experimental methodologies, and signaling pathways described for DHT are foundational to the study of all androgens and would be the basis for characterizing this compound.

Core Mechanism of Action: Androgen Receptor Binding and Activation

The primary mechanism of action for androgens is mediated through their binding to and activation of the androgen receptor (AR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[4]

Upon entering the cell, the steroid ligand binds to the ligand-binding domain (LBD) of the AR, which is located in the cytoplasm in a complex with heat-shock proteins (HSPs). Ligand binding induces a conformational change, causing the dissociation of HSPs.[4] This allows the AR to dimerize and translocate into the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the up- or down-regulation of gene expression.[4]

Comparative Binding Affinity

The biological potency of an androgen is closely related to its binding affinity for the androgen receptor. While specific quantitative data for this compound is scarce, a 1978 study qualitatively ranked the binding affinity of several steroids to rat prostate cytosol. The study found the following decreasing sequence of affinity: dihydrotestosterone (B1667394) > methyltestosterone (B1676486) > methandienone > nortestosterone > testosterone (B1683101) > dimethylandrostanolone .[2] This suggests this compound has a relatively lower affinity for the androgen receptor compared to DHT and other common androgens in this specific experimental context.

For comparison, the quantitative binding affinity for the well-characterized androgen, DHT, is presented below.

Table 1: Androgen Receptor Binding Affinity of Dihydrotestosterone (DHT)

| Compound | Receptor | Assay Type | Value | Units |

| Dihydrotestosterone (DHT) | Human Androgen Receptor | Competitive Radioligand Binding | 0.1 - 1.0 | nM (Kd) |

Note: Kd (dissociation constant) is an inverse measure of affinity; a lower Kd indicates a higher binding affinity. Values can vary based on experimental conditions and cell types.

Downstream Signaling and Gene Regulation

Activation of the androgen receptor by a ligand like DHT initiates a cascade of genomic events that define the anabolic and androgenic effects of the compound. The AR-ligand complex directly regulates the transcription of a wide array of genes involved in cellular growth, differentiation, and metabolism.

Key downstream effects include:

-

Anabolic Effects: Increased protein synthesis in skeletal muscle, leading to muscle hypertrophy.[3] This is a primary reason for the use and abuse of AAS.

-

Androgenic Effects: Development and maintenance of male secondary sexual characteristics.[5]

-

Metabolic Regulation: Influences on lipid and carbohydrate metabolism.

The specific genes regulated by AR activation are tissue-dependent, leading to the diverse physiological effects of androgens.

References

- 1. List of controlled substances | Office of Drug Control (ODC) [odc.gov.au]

- 2. Binding of synthetic anabolic steroids to testosterone-estradiol binding globulin and to rat prostate cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound | C21H34O2 | CID 102347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Pharmacological Profile of Drostanolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone (B1670957), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT), is a molecule of significant interest in both therapeutic and research settings.[1] Chemically known as 2α-methyl-5α-androstan-17β-ol-3-one, it is a modified form of DHT with a methyl group at the C2α position.[1] This structural alteration enhances its anabolic properties.[2] While never marketed in its pure form, its esterified prodrug, drostanolone propionate (B1217596), was historically used in the treatment of breast cancer.[1] This technical guide provides a comprehensive overview of the pharmacological profile of Drostanolone, with a focus on its mechanism of action, receptor binding, anabolic and androgenic activity, and metabolic fate.

Mechanism of Action

Drostanolone exerts its effects primarily as an agonist of the androgen receptor (AR).[1][3] Upon entering the target cell, it binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the Drostanolone-AR complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to the synthesis of proteins that mediate the anabolic and androgenic effects of the steroid.[4]

Notably, Drostanolone is not a substrate for the 5α-reductase enzyme, which converts testosterone (B1683101) to the more potent androgen, DHT.[3][5] As a DHT derivative itself, it also does not undergo aromatization to estrogenic metabolites.[3][5] This lack of aromatization means it does not produce estrogenic side effects such as gynecomastia and water retention.[5] Furthermore, it is a poor substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme that inactivates androgens in certain tissues.[3][5]

Signaling Pathway of Androgen Receptor Activation by Drostanolone

Caption: Signaling pathway of Drostanolone-mediated androgen receptor activation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological profile of Drostanolone.

Table 1: Androgen Receptor Binding Affinity

| Compound | Metric | Value | Cell Line/System | Radioligand | Reference |

| Drostanolone | Potency Comparison | ~5 times as potent as methyltestosterone | Not Specified | Not Specified | [6] |

| Drostanolone | Relative Binding Affinity (%) | 39 (to SHBG) | Not Specified | Not Specified | [7] |

Note: Specific Kᵢ or IC₅₀ values for Drostanolone binding to the androgen receptor are not consistently reported in publicly available literature. The data presented reflects relative potency and binding to sex hormone-binding globulin (SHBG).

Table 2: Anabolic and Androgenic Activity

| Compound | Anabolic:Androgenic Ratio | Animal Model | Key Tissues Assessed | Reference |

| Drostanolone | 1:3 - 1:4 (Androgenic to Anabolic) | Rodents | Levator ani muscle (anabolic), prostate/seminal vesicles (androgenic) | [5] |

| Testosterone | ~1:1 | Rodents | Levator ani muscle, prostate/seminal vesicles | [5] |

Note: The anabolic to androgenic ratio is a key parameter for assessing the therapeutic potential of AAS. A higher ratio indicates a preference for muscle-building effects over virilizing effects.

Table 3: Pharmacokinetic Properties of Drostanolone Propionate

| Parameter | Value | Route of Administration | Notes | Reference |

| Bioavailability | 100% | Intramuscular | Not orally active | [5] |

| Elimination Half-life | ~2 days | Intramuscular | Drostanolone propionate is a prodrug to Drostanolone | [5] |

| Protein Binding | High | - | - | [5] |

| Metabolism | Hepatic | - | Metabolized to active form, Drostanolone | [5] |

| Excretion | Urine | - | - | [5] |

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol outlines a generalized methodology for determining the binding affinity of a test compound like Drostanolone to the androgen receptor.

Objective: To determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of a test compound for the androgen receptor.

Materials:

-

Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor.[8]

-

Radioligand: A high-affinity, radiolabeled androgen such as [³H]-R1881 (methyltrienolone).[8]

-

Test Compound: Drostanolone, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol, and glycerol.

-

Scintillation Cocktail: For measuring radioactivity.

-

96-well plates and filtration apparatus.

Methodology:

-

Preparation of Receptor: Homogenize rat prostate tissue in assay buffer and centrifuge to obtain the cytosolic fraction containing the androgen receptor.

-

Incubation: In a 96-well plate, incubate a constant concentration of the androgen receptor and the radioligand with varying concentrations of the unlabeled test compound (Drostanolone). Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled androgen).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters).

-

Quantification: Measure the radioactivity of the bound ligand on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. Determine the IC₅₀ value from the resulting dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive androgen receptor binding assay.

Hershberger Bioassay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.[4][9]

Objective: To determine the anabolic and androgenic activity of Drostanolone by measuring the weight changes in androgen-dependent tissues of castrated male rats.

Animals: Immature, castrated male rats.

Methodology:

-

Animal Preparation: Male rats are castrated and allowed a recovery period for endogenous androgen levels to decline.[4]

-

Dosing: The animals are divided into groups and treated daily for a set period (e.g., 10 days) with either a vehicle control, a reference androgen (e.g., testosterone propionate), or different doses of the test compound (Drostanolone).[1]

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific androgen-dependent tissues are carefully dissected and weighed. These tissues typically include:

-

Data Analysis: The weights of the tissues from the Drostanolone-treated groups are compared to those of the vehicle control and the reference androgen groups. The ratio of the anabolic effect (increase in levator ani muscle weight) to the androgenic effect (increase in prostate and seminal vesicle weights) is calculated to determine the anabolic:androgenic ratio.

Metabolism

Drostanolone undergoes hepatic metabolism. Studies in humans have identified several urinary metabolites, primarily in the form of glucuronide and sulfate (B86663) conjugates.[12][13] The major metabolites result from hydroxylation and reduction of the steroid nucleus.[12][13] One of the main metabolites identified is 3α-hydroxy-2α-methyl-5α-androstan-17-one.[14] The detection of specific metabolites, such as 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate and 2α-methyl-5α-androstan-17-one-3α-glucuronide, can serve as biomarkers for Drostanolone use.[12][13]

Conclusion

Drostanolone is a potent agonist of the androgen receptor with a distinct pharmacological profile characterized by a favorable anabolic-to-androgenic ratio and a lack of estrogenic activity. Its mechanism of action is centered on the modulation of gene transcription via the androgen receptor signaling pathway. The quantitative data, though limited in terms of precise binding affinities in public literature, consistently indicate its significant anabolic and moderate androgenic effects. The established experimental protocols provide a framework for the further characterization of Drostanolone and other novel androgens. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a comprehensive understanding of the pharmacological properties of Drostanolone.

References

- 1. epa.gov [epa.gov]

- 2. Exploring the Polymorphism of Drostanolone Propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drostanolone - Wikipedia [en.wikipedia.org]

- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drostanolone propionate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Selective Loss of Levator Ani and Leg Muscle Volumes in Men Undergoing Androgen Deprivation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Effects of the Synthetic Androgen Andarine (S-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. Andarine (S-4) is an investigational compound and is not approved for human consumption. The information contained herein should not be interpreted as medical advice.

Introduction

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors. Unlike traditional anabolic-androgenic steroids (AAS), which can exert significant effects on a wide range of tissues, SARMs are designed to preferentially target anabolic tissues such as muscle and bone while minimizing androgenic side effects in tissues like the prostate and skin. This guide provides a detailed technical overview of the biological effects of the non-steroidal SARM, Andarine (S-4), with a focus on its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its effects. Due to a lack of publicly available research data, a similar in-depth analysis of the synthetic androgen Demalon (1α,17α-dimethyl-5α-androstan-17β-ol-3-one) could not be conducted.

Andarine (S-4): A Profile

Andarine, also known as GTx-007 or S-4, is an orally bioavailable, non-steroidal SARM that was initially developed for the treatment of conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH). It acts as a partial agonist at the androgen receptor, demonstrating tissue-selective anabolic effects.

Mechanism of Action

Andarine exerts its effects by binding to the androgen receptor (AR). The binding of Andarine to the AR initiates a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the Andarine-AR complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to the anabolic effects observed in muscle and bone tissue. In tissues such as the prostate, Andarine acts as a partial agonist, resulting in significantly less stimulation compared to full agonists like dihydrotestosterone (B1667394) (DHT).

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological effects of Andarine (S-4) from preclinical studies.

Table 1: Androgen Receptor Binding Affinity of Andarine (S-4)

| Compound | Binding Affinity (Ki) |

| Andarine (S-4) | ~7.5 nM[1] |

Table 2: Comparative Anabolic and Androgenic Effects of Andarine (S-4) in Orchidectomized Rats

| Treatment | Dose | Levator Ani Muscle Weight (% of Intact Control) | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) |

| Andarine (S-4) | 3 mg/kg | ~100% | 16% | 17% |

| Andarine (S-4) | 10 mg/kg | ~100% | - | - |

| Dihydrotestosterone (DHT) | 3 mg/kg | ~100% | >200% | >200% |

| Testosterone (B1683101) Propionate (B1217596) (TP) | 0.5 mg/day | 104% | 121% | - |

| Andarine (S-4) | 0.5 mg/day | 101% | 33.8% | - |

Data compiled from studies in orchidectomized (castrated) rats, a model used to assess the direct effects of exogenous androgens.[1][2][3]

Table 3: Effects of Andarine (S-4) on Bone Mineral Density in Ovariectomized Rats

| Treatment | Effect on Bone Mineral Density (BMD) |

| Andarine (S-4) | Significantly increased total body BMD |

| Dihydrotestosterone (DHT) | Increased total body BMD (to a lesser extent than S-4) |

Data from studies in ovariectomized rats, a model for postmenopausal osteoporosis.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of Andarine (S-4).

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.

Methodology:

-

Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostates or using a recombinant human androgen receptor ligand-binding domain (AR-LBD).

-

Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-Mibolerone or [³H]-DHT, is used.

-

Competition: The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., Andarine).

-

Separation: After incubation, the bound and free radioligand are separated. A common method involves the use of a hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complex.

-

Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Assessment of Anabolic and Androgenic Activity in Rats

Objective: To evaluate the tissue-selective anabolic and androgenic effects of a compound in a living organism.

Methodology:

-

Animal Model: Male rats (e.g., Sprague-Dawley) are orchidectomized (castrated) to remove the endogenous source of androgens. This allows for the direct assessment of the effects of the administered compound.

-

Acclimation and Dosing: Following a post-operative recovery period, the animals are randomly assigned to treatment groups. The test compound (e.g., Andarine), a positive control (e.g., testosterone propionate or DHT), and a vehicle control are administered daily for a specified duration (e.g., 2-4 weeks). Administration is typically via oral gavage or subcutaneous injection.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

-

Anabolic Activity: The levator ani muscle is a key indicator of anabolic activity.

-

Androgenic Activity: The ventral prostate and seminal vesicles are key indicators of androgenic activity.

-

-

Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are normalized to the animal's body weight. The effects of the test compound are then compared to those of the vehicle and positive controls to determine its anabolic and androgenic potency and selectivity.

Measurement of Bone Mineral Density (BMD) in Rats

Objective: To assess the effects of a compound on bone health.

Methodology:

-

Animal Model: Ovariectomized (OVX) female rats are a common model for studying postmenopausal osteoporosis, as the removal of the ovaries simulates estrogen deficiency, leading to bone loss.

-

Treatment: Following ovariectomy, animals are treated with the test compound, a positive control, or a vehicle control for a specified duration.

-

BMD Measurement: Bone mineral density is measured using dual-energy X-ray absorptiometry (DEXA), a non-invasive imaging technique. Specific sites, such as the femur and lumbar spine, are typically analyzed.

-

Data Analysis: The BMD values of the different treatment groups are compared to assess the compound's ability to prevent bone loss or increase bone density.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of Andarine (S-4).

Canonical Androgen Receptor Signaling Pathway

References

Dimethylandrostanolone: An In-Depth Technical Guide on Androgen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylandrostanolone, also known as Mesterolone (and commonly marketed as Proviron), is a synthetic androgen and a derivative of dihydrotestosterone (B1667394) (DHT). It is characterized by the addition of a methyl group at the C-1α position of the DHT structure. This modification enhances its oral bioavailability and alters its biological activity. While it possesses anabolic properties, it is generally considered to be a weaker anabolic agent with more pronounced androgenic effects. A key aspect of its mechanism of action is its interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor that mediates the physiological effects of androgens. This technical guide provides a comprehensive overview of the binding affinity of dimethylandrostanolone for the androgen receptor, including quantitative data, detailed experimental protocols for assessing binding affinity, and a visualization of the associated signaling pathway.

Data Presentation: Quantitative Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and drug development, often quantified by the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or the relative binding affinity (RBA). While specific Ki or IC50 values for dimethylandrostanolone are not widely reported in publicly available literature, a significant study by Saartok et al. (1984) provides a detailed comparison of its relative binding affinity to the androgen receptor in different tissues, as well as to sex hormone-binding globulin (SHBG).[1][2][3][4]

The following tables summarize the relative binding affinity of dimethylandrostanolone (referred to as 1α-methyl-DHT in the study) and other androgens.

Table 1: Relative Binding Affinity (RBA) for the Androgen Receptor (AR)

| Compound | RBA in Rat Prostate AR (relative to Methyltrienolone) | RBA in Rat Skeletal Muscle AR (relative to Methyltrienolone) |

| Methyltrienolone (MT) | 100 | 100 |

| Testosterone (B1683101) | 31 | 30 |

| Dimethylandrostanolone (1α-methyl-DHT) | 25 | 8 |

| Dihydrotestosterone (DHT) | 46 | 1 |

| 19-Nortestosterone | 56 | 58 |

| Methenolone | 43 | 38 |

Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.[1][2][3][4]

Table 2: Relative Binding Affinity (RBA) for Human Sex Hormone-Binding Globulin (SHBG)

| Compound | RBA for human SHBG (relative to DHT) |

| Dihydrotestosterone (DHT) | 100 |

| Dimethylandrostanolone (1α-methyl-DHT) | ~400 |

| Testosterone | 19 |

| 17α-methyl-testosterone | 5 |

| Methenolone | 4 |

Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.[1][2][3][4]

These data indicate that dimethylandrostanolone has a moderate binding affinity for the androgen receptor, lower than that of testosterone and significantly lower than the potent synthetic androgen methyltrienolone.[1][2][3][4] Notably, its affinity is considerably higher in prostate tissue compared to skeletal muscle.[1][2][3][4] Of particular significance is its exceptionally high affinity for SHBG, approximately four times that of DHT.[1][2][3][4] This strong binding to SHBG can lead to an increase in the bioavailability of other androgens by displacing them from SHBG.

Experimental Protocols

The determination of androgen receptor binding affinity is typically achieved through competitive binding assays. Below are detailed methodologies for two common approaches: a radioligand binding assay and a fluorescence polarization assay.

Competitive Radioligand Binding Assay

This method measures the ability of a test compound (e.g., dimethylandrostanolone) to compete with a radiolabeled ligand for binding to the androgen receptor.

a. Materials and Reagents:

-

Androgen Receptor Source: Cytosol prepared from the ventral prostate of castrated rats or recombinant human androgen receptor.

-

Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone ([³H]-DHT) with high specific activity.

-

Test Compound: Dimethylandrostanolone.

-

Assay Buffer (TEDG Buffer): Tris-HCl, EDTA, Dithiothreitol (DTT), and Glycerol.

-

Wash Buffer: Tris-HCl buffer.

-

Hydroxylapatite (HAP) slurry: For separation of bound and unbound ligand.[5]

-

Scintillation Cocktail.

-

96-well filter plates.

-

Scintillation counter.

b. Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of dimethylandrostanolone in the assay buffer.

-

Prepare the radioligand solution in the assay buffer at a concentration close to its Kd for the androgen receptor.

-

Prepare the androgen receptor solution in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the androgen receptor preparation, the fixed concentration of the radioligand, and the serial dilutions of dimethylandrostanolone.

-

Include control wells for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled R1881 or DHT).

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[5]

-

Separation of Bound and Unbound Ligand:

-

Add ice-cold HAP slurry to each well and incubate on ice.[5]

-

Transfer the contents of the wells to a filter plate and wash with cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Add scintillation cocktail to each well of the filter plate.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of dimethylandrostanolone.

-

Plot the percent specific binding against the logarithm of the competitor concentration to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled androgen when it is displaced from the androgen receptor by a competitor.

a. Materials and Reagents:

-

Androgen Receptor Ligand-Binding Domain (AR-LBD): Often a recombinant protein.

-

Fluorescent Ligand (Tracer): A fluorescently labeled androgen with high affinity for the AR.

-

Test Compound: Dimethylandrostanolone.

-

Assay Buffer.

-

384-well black plates.

-

Fluorescence polarization plate reader.

b. Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of dimethylandrostanolone in the assay buffer.

-

Prepare a solution of the AR-LBD and the fluorescent ligand in the assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the dimethylandrostanolone dilutions.

-

Add the AR-LBD/fluorescent ligand mixture to each well.

-

-

Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

-

Detection: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis:

-

The displacement of the fluorescent ligand by dimethylandrostanolone will cause a decrease in the fluorescence polarization value.

-

Plot the change in polarization against the logarithm of the dimethylandrostanolone concentration to determine the IC50 value.

-

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

Dimethylandrostanolone exhibits a moderate binding affinity for the androgen receptor, with a higher affinity observed in prostate tissue compared to skeletal muscle. Its most striking characteristic is its exceptionally high affinity for sex hormone-binding globulin, which can significantly influence the bioavailability of other endogenous and exogenous androgens. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of the binding affinity of dimethylandrostanolone and other androgens to the androgen receptor. A thorough understanding of these interactions is fundamental for researchers and professionals involved in the development of novel androgenic and anti-androgenic therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]

- 5. benchchem.com [benchchem.com]

In Vivo Effects of Dimethylandrostanolone Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylandrostanolone (DMA), a synthetic anabolic-androgenic steroid (AAS), is a derivative of dihydrotestosterone (B1667394) (DHT). Due to the limited direct experimental data on Dimethylandrostanolone, this guide synthesizes information from its parent compound, androstanolone (DHT), and structurally related 2-methylated androgens to provide a comprehensive overview of its anticipated in vivo effects. This document outlines the presumed pharmacodynamics, and physiological consequences of DMA administration, details relevant experimental protocols for its assessment, and visualizes the core signaling pathways involved in its mechanism of action. The information presented is intended to serve as a foundational resource for researchers and professionals in drug development.

Introduction

Dimethylandrostanolone, a C17α-alkylated derivative of androstanolone, is structurally designed to enhance oral bioavailability and anabolic activity. As with other AAS, its primary mechanism of action is through binding to and activating the androgen receptor (AR), a ligand-activated transcription factor that modulates gene expression in target tissues.[1] The physiological consequences of DMA administration are expected to be similar to those of other potent androgens, affecting musculoskeletal, reproductive, and other organ systems.

Core Signaling Pathway: Androgen Receptor (AR) Activation

The biological effects of androgens are primarily mediated through the androgen receptor.[2] The canonical AR signaling pathway is a multi-step process:

-

Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[3] Androgens like DMA diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the AR, inducing a conformational change.[3][4]

-

Dissociation and Dimerization: This conformational shift causes the dissociation of HSPs.[3] The activated AR molecules then form homodimers.[3]

-

Nuclear Translocation: The AR homodimers translocate into the nucleus.[5]

-

DNA Binding and Transcriptional Regulation: Within the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[5][6] This binding, along with the recruitment of co-regulatory proteins, modulates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of the androgen.[7]

Canonical Androgen Receptor Signaling Pathway.

Anticipated In Vivo Effects of Dimethylandrostanolone

Based on the known effects of androstanolone (DHT) and other potent androgens, the administration of Dimethylandrostanolone is expected to elicit a range of physiological responses.

Musculoskeletal Effects

-

Anabolic Effects: DMA is anticipated to have strong anabolic effects, promoting muscle protein synthesis and leading to an increase in muscle mass and strength.[8] Androgens can also influence bone density.

-

Fiber-Type Specific Effects: Studies on androstanolone have shown that it can increase maximum isometric force in fast-twitch muscle fibers while decreasing it in slow-twitch fibers.[9]

Reproductive and Endocrine Effects

-

Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression: Administration of exogenous androgens like DMA will lead to negative feedback on the HPG axis, resulting in the suppression of endogenous testosterone (B1683101) production, testicular atrophy, and potentially reversible infertility in males.[10]

-

Virilization in Females: In females, DMA is expected to cause virilizing effects, including hirsutism, deepening of the voice, clitoromegaly, and menstrual irregularities.[10]

Dermatological Effects

-

Androgenic Effects on Skin and Hair: DMA is likely to stimulate sebaceous glands, potentially leading to oily skin and acne.[10] It may also accelerate male pattern baldness in genetically predisposed individuals.[10]

Cardiovascular and Metabolic Effects

-

Lipid Profile: Androgen administration can alter lipid profiles, often leading to a decrease in high-density lipoprotein (HDL) and an increase in low-density lipoprotein (LDL) cholesterol, which may increase cardiovascular risk.[10]

-

Erythropoiesis: Androgens can stimulate the production of red blood cells, leading to an increase in hematocrit.

Potential Adverse Effects

-

Hepatotoxicity: As a 17α-alkylated steroid, DMA poses a risk of hepatotoxicity.[1]

-

Prostate: In males, potent androgens can contribute to benign prostatic hyperplasia (BPH) and may play a role in the progression of prostate cancer.[4][10]

-

Psychological Effects: Anabolic steroid use has been associated with mood swings, aggression, and irritability.[10]

Quantitative Data

| Treatment Group | Dose (mg/kg/day) | Ventral Prostate (mg) | Seminal Vesicles (mg) | Levator Ani Muscle (mg) |

| Vehicle Control (Castrated) | 0 | 10 ± 2 | 15 ± 3 | 30 ± 5 |

| Dimethylandrostanolone (Low Dose) | 1 | 50 ± 8 | 60 ± 10 | 70 ± 12 |

| Dimethylandrostanolone (High Dose) | 5 | 150 ± 20 | 180 ± 25 | 150 ± 20 |

| Testosterone Propionate (Positive Control) | 0.4 | 120 ± 15 | 150 ± 20 | 130 ± 18* |

Note: Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. This table is for illustrative purposes only and does not represent actual experimental data for Dimethylandrostanolone.

Experimental Protocols: The Hershberger Bioassay

The Hershberger bioassay is a standardized and validated in vivo short-term screening test for androgenic and antiandrogenic activity.[11][12][13]

Objective

To assess the androgenic potential of a test substance by measuring the weight changes in five androgen-dependent tissues in castrated male rats.[14]

Experimental Workflow

Workflow of the Hershberger Bioassay.

Methodology

-

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain).[11] Castration removes the endogenous source of androgens.

-

Acclimatization and Castration: Animals are acclimatized to laboratory conditions before surgical castration. A post-operative recovery period is allowed.

-

Grouping and Dosing: Animals are randomly assigned to treatment groups:

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:

-

Ventral prostate

-

Seminal vesicles (including coagulating glands and fluids)

-

Levator ani-bulbocavernosus muscle

-

Cowper's glands

-

Glans penis[12]

-

-

Data Analysis: The weights of the tissues from the test substance groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in the weights of these tissues indicates androgenic activity.[14]

Conclusion

While direct in vivo studies on Dimethylandrostanolone are lacking, its structural similarity to androstanolone (DHT) allows for a scientifically grounded extrapolation of its likely biological activities. DMA is anticipated to be a potent androgen, exerting significant anabolic and androgenic effects through the activation of the androgen receptor signaling pathway. The Hershberger bioassay provides a robust and standardized framework for the in vivo characterization of its androgenic potential. Further research is warranted to definitively elucidate the complete in vivo profile of Dimethylandrostanolone, including its pharmacokinetics, tissue-specific effects, and long-term safety.

References

- 1. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgen receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Androstanolone? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. physoc.org [physoc.org]

- 10. What are the side effects of Androstanolone? [synapse.patsnap.com]

- 11. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

The Structure-Activity Relationship of Dimethylandrostanolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylandrostanolone, also known as Drostanolone, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). Renowned for its favorable anabolic-to-androgenic ratio, it has been a subject of interest in both therapeutic and performance-enhancement contexts. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Dimethylandrostanolone, detailing its pharmacological profile, the molecular basis of its activity, and the impact of structural modifications on its biological function. This document synthesizes quantitative data, outlines key experimental protocols for its evaluation, and presents visual representations of its mechanism of action and relevant experimental workflows.

Introduction

Drostanolone (2α-methyl-5α-androstan-17β-ol-3-one) is a modified form of dihydrotestosterone. The key structural modification is the introduction of a methyl group at the C2α position of the steroid nucleus. This alteration significantly influences its metabolic stability and biological activity. Unlike testosterone (B1683101), Drostanolone is not a substrate for the aromatase enzyme, and therefore, does not convert to estrogenic metabolites, eliminating the risk of estrogen-related side effects such as gynecomastia and water retention.[1] Furthermore, it is not susceptible to 5α-reduction, a metabolic pathway that potentiates the androgenicity of testosterone in certain tissues.[2]

This guide will explore the intricate relationship between the chemical structure of Dimethylandrostanolone and its biological activities, providing a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Pharmacological Profile

The biological effects of Dimethylandrostanolone are mediated through its interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor.[2] Upon binding, the Drostanolone-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, modulating their transcription. This leads to the anabolic effects of increased protein synthesis and muscle growth, as well as androgenic effects.[3]

Anabolic and Androgenic Activity

The anabolic and androgenic effects of AAS are typically determined using the Hershberger assay in castrated male rats. This assay measures the change in weight of androgen-responsive tissues, such as the levator ani muscle (anabolic) and the seminal vesicles or ventral prostate (androgenic).

Table 1: Anabolic and Androgenic Activity of Dimethylandrostanolone

| Compound | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic:Androgenic Ratio | Reference |

| Testosterone | 100 | 100 | 1:1 | N/A |

| Dimethylandrostanolone | 130 | 40 | ~3.25:1 | [4] |

| Dimethylandrostanolone | - | - | 1:3 - 1:4 (Androgenic:Anabolic) | [5] |

Note: The data presented are derived from various sources and may have been determined under different experimental conditions. Direct comparison between studies should be made with caution.

Receptor Binding Affinity

The affinity of a steroid for the androgen receptor is a key determinant of its potency. While specific Ki or IC50 values for Drostanolone are not consistently reported in readily available literature, its structural similarity to DHT, a high-affinity AR ligand, suggests a strong binding affinity. The 2α-methyl group is known to enhance anabolic activity without significantly increasing androgenicity.

Table 2: Receptor Binding Affinity of Related Androgens

| Compound | Androgen Receptor (AR) Relative Binding Affinity (%) | Sex Hormone-Binding Globulin (SHBG) Relative Binding Affinity (%) | Reference |

| Dihydrotestosterone (DHT) | 100 | 100 | [5] |

| Testosterone | 50 | 50 | [5] |

| Dimethylandrostanolone | Not explicitly found in searched literature | 39 | [5] |

| Metenolone (1-methyl-DHT) | Data not available | 3 | [5] |

| Mesterolone (1α-methyl-DHT) | Data not available | 82-440 | [5] |

Relative binding affinities are often expressed as a percentage of a reference compound (e.g., DHT).

Structure-Activity Relationship (SAR)

The chemical structure of Dimethylandrostanolone is pivotal to its unique pharmacological profile. The following sections detail the contribution of its key structural features.

The 5α-Androstane Skeleton

The 5α-reduced nature of the A-ring is fundamental to Drostanolone's activity. This configuration provides a planar steroid backbone that is optimal for androgen receptor binding. Unlike testosterone, it cannot be aromatized to estrogens.

The 2α-Methyl Group

The defining feature of Drostanolone is the methyl group at the C2α position. This modification sterically hinders the action of the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme, which is responsible for converting DHT into weaker metabolites in skeletal muscle. By protecting the 3-keto group from reduction, the 2α-methyl group enhances the anabolic potency of the molecule in muscle tissue.[2]

The 17β-Hydroxyl Group

The 17β-hydroxyl group is essential for androgen receptor binding and subsequent activation. Esterification of this group, as seen in Drostanolone Propionate, does not alter the intrinsic activity of the drug but modifies its pharmacokinetics, providing a sustained release from the injection site.

SAR of 2-Substituted Dihydrotestosterone Analogs

While comprehensive SAR studies on a wide range of Drostanolone analogs are limited in the available literature, studies on related 2-substituted DHT derivatives provide valuable insights.

Table 3: Structure-Activity Relationship of 2-Substituted 5α-Androstan-3-one Derivatives

| Modification at C2 | Anabolic Activity | Androgenic Activity | Rationale |

| 2α-Methyl (Drostanolone) | Increased | Slightly Decreased | Steric hindrance of 3α-HSD in muscle tissue enhances anabolic activity. |

| 2β-Methyl | Decreased | Decreased | The axial orientation of the methyl group likely interferes with optimal AR binding. |

| 2-Hydroxymethylene | Decreased | Decreased | The polar nature and bulk of this group may negatively impact receptor interaction. |

| 2-Ethyl | Variable | Variable | The effect of larger alkyl groups at this position on the balance of activities is not well-documented in the searched literature. |

Signaling Pathway

Dimethylandrostanolone exerts its effects through the classical androgen receptor signaling pathway.

Caption: Androgen Receptor Signaling Pathway of Dimethylandrostanolone.

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

This protocol is a standardized method for assessing the anabolic and androgenic properties of a substance.

Caption: Workflow for the Hershberger Assay.

Methodology:

-

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley strain) are used. Castration removes the endogenous source of androgens.

-

Acclimation: Following castration, animals are allowed an acclimation period of 7-14 days.

-

Dosing: Animals are treated daily for 10 consecutive days with the test compound (Dimethylandrostanolone) or a vehicle control. Administration is typically via subcutaneous injection or oral gavage.

-

Necropsy: Twenty-four hours after the final dose, the animals are euthanized.

-

Tissue Collection: The following androgen-sensitive tissues are carefully dissected and weighed:

-

Anabolic: Levator ani muscle.

-

Androgenic: Seminal vesicles (with coagulating glands and fluids) and ventral prostate.

-

-

Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in tissue weight indicates anabolic or androgenic activity. The ratio of the relative increase in the weight of the levator ani muscle to the increase in the weight of the seminal vesicles/prostate provides the anabolic:androgenic ratio.

Competitive Radioligand Binding Assay for Androgen Receptor Affinity

This in vitro assay determines the binding affinity of a compound for the androgen receptor.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

-

Receptor Preparation: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostate tissue or using purified recombinant human AR.

-

Reagents:

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used.

-

Test Compound: Serial dilutions of Dimethylandrostanolone are prepared.

-

Control: A non-radiolabeled high-affinity ligand (e.g., unlabeled DHT) is used to determine non-specific binding.

-

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. The incubation is carried out until equilibrium is reached.

-

Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. Common methods include:

-

Dextran-coated charcoal: Adsorbs free radioligand.

-

Filter binding assay: The mixture is passed through a filter that traps the receptor-ligand complex.

-

Scintillation Proximity Assay (SPA): A bead-based assay where only radioligand bound to the receptor on the bead produces a detectable signal.

-

-

Detection: The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The structure-activity relationship of Dimethylandrostanolone is a clear example of rational drug design in steroid chemistry. The strategic placement of a 2α-methyl group on the 5α-androstanolone backbone results in a compound with enhanced anabolic activity and a favorable safety profile due to its inability to undergo aromatization. This technical guide has provided a detailed overview of the quantitative aspects of its activity, the underlying molecular mechanisms, and the experimental methodologies used for its characterization. This information serves as a valuable resource for researchers and professionals engaged in the study and development of androgenic compounds. Further investigation into a broader range of 2-substituted analogs could provide deeper insights into the nuanced interactions with the androgen receptor and pave the way for the development of next-generation selective androgen receptor modulators (SARMs).

References

- 1. 17β-Hydroxy-2-oxa-5α-androstan-3-one [mdpi.com]

- 2. Drostanolone - Wikipedia [en.wikipedia.org]

- 3. Dromostanolone | C20H32O2 | CID 6011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

Demalon's role in anabolic and androgenic pathways

An in-depth analysis of scientific and publicly available data reveals no recognized compound named "Demalon" with a known role in anabolic and androgenic pathways. This term does not appear in established pharmacological databases, peer-reviewed scientific literature, or clinical trial registries.

It is plausible that "this compound" may be a trade name for a dietary supplement, a slang term, or a component of a multi-ingredient product where the active anabolic or androgenic constituents are not explicitly named as "this compound." Without the precise chemical identifier for the substance , a detailed technical guide on its core mechanisms, experimental protocols, and signaling pathways cannot be provided.

Researchers, scientists, and drug development professionals are advised to seek the specific chemical name or CAS number of the compound of interest to access reliable and verifiable scientific information. In the absence of this information, any discussion of its role in anabolic and androgenic pathways would be purely speculative and not grounded in scientific evidence.

To facilitate a proper scientific inquiry, if "this compound" is an ingredient in a specific product, identifying the other components listed may help in deducing the potential active compounds and their mechanisms of action.

Should a verifiable chemical name for "this compound" become available, a comprehensive technical guide can be developed.

The Metabolic Landscape of Dimethylandrostanolone: A Technical Guide for Researchers

Introduction

Dimethylandrostanolone represents a class of synthetic anabolic-androgenic steroids (AAS) derived from dihydrotestosterone. The metabolic fate of these compounds is of significant interest to researchers in drug development, toxicology, and anti-doping sciences. Understanding how the body processes these molecules is crucial for identifying metabolites, assessing potential bioactivity, and developing sensitive detection methods. Due to a lack of direct studies on a singular entity termed "Dimethylandrostanolone," this guide synthesizes metabolic data from structurally similar and well-characterized dimethylated and monomethylated androstanolone derivatives, namely methasterone (B159527) (2α,17α-dimethyl-5α-androstan-17β-ol-3-one) and mesterolone (B1676316) (1α-methyl-5α-androstan-17β-ol-3-one). The metabolic pathways and experimental methodologies detailed herein provide a robust framework for investigating the metabolic fate of dimethylated androstanolone compounds.

Putative Metabolic Pathways

The metabolism of dimethylated androstanolone derivatives is expected to proceed through a series of Phase I and Phase II reactions, primarily occurring in the liver. The core metabolic transformations include hydroxylation, reduction, and conjugation. Based on studies of methasterone and mesterolone, the following metabolic pathways are proposed for a generic Dimethylandrostanolone.

Caption: Proposed metabolic pathway for Dimethylandrostanolone.

Phase I Metabolism:

-

Hydroxylation: Cytochrome P450 (CYP) enzymes are responsible for introducing hydroxyl (-OH) groups at various positions on the steroid nucleus. For methasterone and mesterolone, hydroxylation has been observed at multiple sites, leading to a variety of hydroxylated metabolites.

-

Reduction: The 3-keto group of the A-ring is susceptible to reduction, forming 3α- and 3β-hydroxy metabolites. The double bonds, if present, can also be reduced.

Phase II Metabolism:

-

Conjugation: The hydroxylated and reduced metabolites undergo conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation). These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the metabolites, facilitating their excretion in urine.

Data on Metabolite Identification

The following tables summarize the types of metabolites identified for the surrogate compounds, methasterone and mesterolone. This data is indicative of the likely metabolic products of a generic Dimethylandrostanolone.

Table 1: Identified Metabolites of Methasterone

| Metabolite Type | Description | Analytical Method |

| Parent Drug | Unchanged Methasterone | GC-MS, LC-MS/MS |

| Hydroxylated Metabolites | Mono- and di-hydroxylated species | GC-MS, LC-MS/MS |

| Reduced Metabolites | 3-keto group reduced to 3-hydroxyl | GC-MS |

| Glucuronide Conjugates | Phase I metabolites conjugated with glucuronic acid | LC-MS/MS |

Table 2: Identified Metabolites of Mesterolone

| Metabolite Type | Description | Analytical Method |

| Parent Drug | Not typically detected in urine | GC-MS |

| 3α-hydroxy Metabolite | Reduction of the 3-keto group | GC-MS |

| Diol Metabolites | Further reduction of the 17-keto group | GC-MS |

| 18-hydroxylated Metabolite | Hydroxylation at the C18 position | GC-MS |

| Conjugated Metabolites | Glucuronide and sulfate conjugates | GC-MS, LC-MS/MS |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of steroid metabolism. Below are representative protocols for in vitro and in vivo studies based on established practices for AAS.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify Phase I metabolites by incubating the test compound with human liver microsomes, which are rich in CYP enzymes.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final protein concentration 0.5-1.0 mg/mL) and the Dimethylandrostanolone compound (typically 1-10 µM) in a phosphate (B84403) buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol. This also serves to precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated protein. The supernatant, containing the parent compound and its metabolites, is then collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS or GC-MS analysis.

In Vivo Metabolism using a Humanized Mouse Model

This protocol utilizes chimeric mice with humanized livers to study the in vivo metabolism and excretion of the compound, providing a more physiologically relevant model.

-

Animal Model: Utilize uPA+/+-SCID mice transplanted with human hepatocytes.

-

Compound Administration: Administer a single oral or intraperitoneal dose of the Dimethylandrostanolone compound to the mice.

-

Urine Collection: House the mice in metabolic cages and collect urine at predetermined intervals (e.g., 0-24h, 24-48h).

-

Sample Preparation:

-

Enzymatic Hydrolysis: To analyze for conjugated metabolites, treat a portion of the urine sample with β-glucuronidase and arylsulfatase to cleave the conjugates.

-

Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites from the urine matrix.

-

-

Derivatization (for GC-MS): If using GC-MS, derivatize the extracted metabolites (e.g., silylation) to increase their volatility and improve chromatographic separation.

-

Analytical Detection: Analyze the prepared samples using high-resolution LC-MS/MS or GC-MS/MS to identify and characterize the metabolites.

Experimental and Analytical Workflow

The overall workflow for investigating the metabolic fate of a Dimethylandrostanolone compound involves a combination of in vitro and in vivo experiments followed by sophisticated analytical detection.

Caption: Workflow for metabolite identification.

Investigating the metabolic fate of Dimethylandrostanolone is essential for a comprehensive understanding of its pharmacological and toxicological profile. By employing a combination of in vitro and in vivo models and state-of-the-art analytical techniques, researchers can elucidate the metabolic pathways and identify key metabolites. The methodologies and data presented in this guide, derived from structurally related anabolic steroids, provide a solid foundation for initiating and conducting such studies. The proposed workflows and protocols can be adapted to specifically address the unique characteristics of any novel dimethylated androstanolone derivative.

A Technical Guide on the Preliminary Efficacy of Dimethylandrostanolone

Introduction

Dimethylandrostanolone, also known by the names Methasterone (B159527) and Superdrol, is a synthetic and orally active anabolic-androgenic steroid (AAS).[1] Structurally, it is a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT).[2] Originally synthesized in 1956, it was never officially marketed as a prescription drug for medical use.[1][3] In 2005, Dimethylandrostanolone emerged on the dietary supplement market as a "designer steroid," leading to its classification as a Schedule III controlled substance in the United States and its inclusion on the World Anti-Doping Agency's (WADA) prohibited list.[1][4]

This technical guide provides a comprehensive overview of the preliminary efficacy studies of Dimethylandrostanolone, focusing on its mechanism of action, quantitative anabolic and androgenic data from preclinical models, and the detailed experimental protocols used for its evaluation.

Mechanism of Action

Dimethylandrostanolone exerts its effects primarily by acting as a potent agonist of the androgen receptor (AR).[4] Upon entering the cell, it binds to the AR in the cytoplasm. This binding event induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the ligand-receptor complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to an increase in protein synthesis and nitrogen retention in muscle tissue, which are the hallmarks of its anabolic effects.[4][5] Unlike some other steroids, Dimethylandrostanolone does not convert to estrogen, which results in lean muscle gains with minimal water retention.[4][5]

The anabolic effects of androgens are also linked to the modulation of other key signaling pathways involved in cell growth and proliferation, such as the mTOR pathway. The PI3K/Akt/mTOR signaling cascade is a central regulator of protein synthesis. Activation of the androgen receptor can lead to the activation of Akt, which in turn can alleviate the inhibitory effects of the TSC1/TSC2 complex on mTORC1, promoting protein synthesis and muscle hypertrophy.

Quantitative Efficacy Data

The anabolic and androgenic potential of Dimethylandrostanolone was documented in preclinical assays and published in Vida's "Androgens and Anabolic Agents."[1] The data established it as a highly potent oral anabolic agent with significantly weaker androgenic activity.[1] This is quantified by the anabolic-to-androgenic ratio (Q-ratio).

| Compound | Anabolic Activity | Androgenic Activity | Anabolic to Androgenic Ratio (Q-Ratio) |

| Methyltestosterone (Reference) | 100% | 100% | 1 |

| Dimethylandrostanolone (Methasterone) | 400% | 20% | 20 |

| Table 1: Anabolic and Androgenic Activity of Dimethylandrostanolone Relative to Methyltestosterone.[6] |

For comparison, Drostanolone, the non-17α-alkylated counterpart of Dimethylandrostanolone, exhibits an anabolic to androgenic ratio of approximately 1:3 to 1:4.[7] The high Q-ratio of 20 for Dimethylandrostanolone underscores its potent selective anabolic effects.[1][3]

Experimental Protocols

The evaluation of the efficacy of Dimethylandrostanolone relies on established preclinical in vivo and in vitro assays.

The Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is the standard in vivo method for determining the anabolic and androgenic properties of a steroid.[6]

-

Objective: To quantify the anabolic (myotrophic) and androgenic activity of a test compound in a mammalian model.

-

Animal Model: Immature, peripubertal male rats are surgically castrated to remove the endogenous source of androgens. This makes the target tissues highly sensitive to exogenous androgens.

-

Experimental Procedure:

-

Acclimatization: Following castration, the animals are allowed to recover and acclimatize for a period of 7-14 days.

-

Grouping: Animals are randomized into different groups, including a vehicle control group, a reference compound group (e.g., testosterone (B1683101) propionate), and multiple dose-level groups for the test compound (Dimethylandrostanolone).

-

Dosing: The test compound is administered daily for 7 to 10 consecutive days, typically via oral gavage or subcutaneous injection.

-

Necropsy and Tissue Collection: On the day after the final dose, the animals are euthanized. The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:

-

Anabolic (Myotrophic) Indicator: Levator ani muscle.

-

Androgenic Indicators: Ventral prostate, seminal vesicles, and glans penis.[8]

-

-

-

Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. The anabolic and androgenic activities are expressed relative to the reference compound, and the Q-ratio is calculated.

In Vitro Androgen Receptor Transactivation Assay

Cell-based reporter gene assays are used to determine if a compound can activate the androgen receptor and to quantify its potency.

-

Objective: To measure the ability of Dimethylandrostanolone to bind to and activate the human androgen receptor (hAR) in a controlled in vitro environment.

-

Cell Line: A human cell line (e.g., PALM, MDA-kb2) that is stably transfected with two key components:

-

Experimental Procedure:

-

Cell Seeding: The cells are plated in multi-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with a range of concentrations of Dimethylandrostanolone, a positive control (e.g., DHT), and a vehicle control.

-

Incubation: The plates are incubated for a set period (e.g., 24 hours) to allow for receptor binding, nuclear translocation, and reporter gene expression.[10]

-

Cell Lysis: The cells are lysed to release the cellular contents, including the expressed reporter protein.

-

Reporter Assay: The activity of the reporter protein is measured. For a luciferase reporter, a substrate is added, and the resulting luminescence is quantified using a luminometer.

-

-

Data Analysis: The luminescence values are plotted against the compound concentration to generate a dose-response curve. The EC50 (half-maximal effective concentration) is calculated to determine the potency of the compound.

In Vivo Metabolism Studies

Understanding the metabolic fate of Dimethylandrostanolone is crucial for both efficacy and detection purposes.

-

Objective: To identify the major metabolites of Dimethylandrostanolone in a human-like system.

-

Model: Due to ethical constraints in administering unapproved substances to humans, a chimeric mouse model (uPA+/+-SCID) transplanted with human hepatocytes is often used. This model provides a valuable tool for studying human-specific drug metabolism in vivo.[11]

-

Experimental Procedure:

-

Administration: A single dose of Dimethylandrostanolone is administered to the chimeric mice.

-

Sample Collection: Urine is collected over a specified period (e.g., 24 hours) post-administration.[11]

-

Sample Preparation: Urine samples undergo enzymatic hydrolysis (typically with β-glucuronidase) to cleave conjugated metabolites, followed by extraction and derivatization.

-

Analytical Method: The prepared samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the parent compound and its metabolites based on their mass spectra and retention times.[2][11]

-

-

Endpoints: Identification of phase I (e.g., hydroxylation, reduction) and phase II (e.g., glucuronidation) metabolites. Studies have identified metabolites such as 3-keto reduced and various hydroxylated forms of Methasterone.[2][12]

Conclusion

Preliminary preclinical studies establish Dimethylandrostanolone as a highly potent, orally active anabolic steroid. Its efficacy is characterized by a strong anabolic effect coupled with relatively weak androgenic properties, as demonstrated by its high Q-ratio of 20.[1][6] The primary mechanism of action is through the activation of the androgen receptor, leading to increased protein synthesis in muscle tissue.[4] Standardized experimental protocols, such as the Hershberger assay and in vitro transactivation assays, are fundamental to quantifying these effects. While effective as an anabolic agent, it is important to note that as a 17α-alkylated compound, Dimethylandrostanolone carries a significant risk of hepatotoxicity, which has been reported in multiple case studies and is a primary reason it was never approved for medical use.[3][4]

References

- 1. Methasterone - Wikipedia [en.wikipedia.org]

- 2. Methasterone: Functions and side effects_Chemicalbook [chemicalbook.com]

- 3. Methasterone (Superdrol, methasteron, methyldrostanolone) | JuicedMuscle.com [juicedmuscle.com]

- 4. swolverine.com [swolverine.com]

- 5. Superdrol Review: Methasterone = Best Bodybuilding Steroid? [sarms.io]

- 6. benchchem.com [benchchem.com]

- 7. Drostanolone propionate - Wikipedia [en.wikipedia.org]

- 8. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic studies with promagnon, methylclostebol and methasterone in the uPA+/+-SCID chimeric mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

Demalon: An Anabolic Steroid, Not a Selective Androgen Receptor Modulator (SARM)

An In-depth Technical Guide on the Core Principles of Selective Androgen Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial analysis of the compound "Demalon" reveals that it is classified in the available scientific literature as a synthetic anabolic androgenic steroid (AAS), not a Selective Androgen Receptor Modulator (SARM).[1][2] The research landscape for this compound is limited, with no publicly available preclinical or clinical data to support an evaluation of its potential as a SARM.[1] Therefore, this guide will focus on the core principles, evaluation methodologies, and signaling pathways relevant to the development of SARMs in general, as a technically relevant resource for the intended audience.

Introduction to Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic androgenic steroids (AAS), which can elicit a broad range of effects in various tissues, SARMs are designed to preferentially promote anabolic activity in muscle and bone while minimizing undesirable androgenic effects in tissues such as the prostate and skin. This tissue selectivity presents a significant therapeutic advantage for conditions such as muscle wasting diseases, osteoporosis, and cachexia.

The primary goal in the development of SARMs is to dissociate the anabolic and androgenic effects of androgen receptor activation. This is achieved through the development of ligands that, upon binding to the AR, induce a unique conformational change in the receptor. This altered conformation leads to the differential recruitment of co-regulatory proteins (coactivators and corepressors), resulting in a tissue-specific pattern of gene expression.

Quantitative Data in SARM Development

The preclinical evaluation of a potential SARM involves a series of quantitative assays to characterize its binding affinity, functional activity, and tissue selectivity. The data presented in the following tables are representative of the key parameters assessed for a promising SARM candidate.

Table 1: In Vitro Characterization of a Representative SARM

| Parameter | Description | Representative Value |

| Binding Affinity (Ki) | The equilibrium dissociation constant, representing the affinity of the SARM for the androgen receptor. A lower value indicates higher binding affinity. | 0.5 - 5.0 nM |

| Functional Potency (EC50) | The concentration of the SARM that elicits a half-maximal response in a cell-based reporter gene assay, indicating its potency as an AR agonist. | 1.0 - 10.0 nM |

| Maximal Efficacy (Emax) | The maximum response achievable by the SARM in a functional assay, often expressed as a percentage of the response to a reference agonist like dihydrotestosterone (B1667394) (DHT). | 70 - 90% |

Table 2: In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

| Tissue | Parameter | Representative SARM | Testosterone (B1683101) Propionate (Reference) |

| Levator Ani Muscle | Anabolic Activity (mg weight increase) | + 150 mg | + 120 mg |

| Seminal Vesicles | Androgenic Activity (mg weight increase) | + 20 mg | + 100 mg |

| Ventral Prostate | Androgenic Activity (mg weight increase) | + 15 mg | + 80 mg |

| Anabolic:Androgenic Ratio | (Levator Ani / Seminal Vesicle + Prostate) | ~4.3 | ~0.67 |

Experimental Protocols

The characterization of a SARM candidate relies on a standardized set of experimental protocols to ensure reproducible and comparable data.

In Vitro Assays

-

Androgen Receptor Binding Assay:

-

Objective: To determine the binding affinity (Ki) of the test compound for the androgen receptor.

-

Methodology: A competitive radioligand binding assay is performed using cells or tissues expressing the human androgen receptor (e.g., LNCaP cells). A fixed concentration of a radiolabeled androgen, such as [³H]-mibolerone, is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, and the data are used to calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand), from which the Ki is derived.

-

-

Cell-Based Transcriptional Activation Assay:

-

Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compound as an AR agonist.

-

Methodology: A cell line (e.g., HEK293 or CV-1) is co-transfected with plasmids expressing the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV). The cells are then treated with varying concentrations of the test compound. The activation of the androgen receptor by the compound leads to the expression of the reporter gene, and the resulting signal (e.g., luminescence) is quantified.

-

In Vivo Assays

-

Hershberger Assay:

-